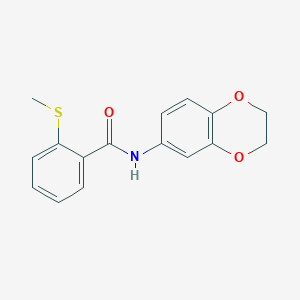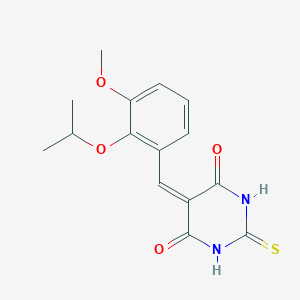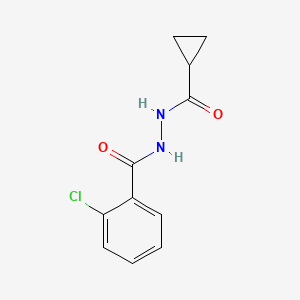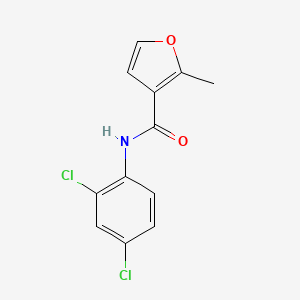
N-(2,4-dichlorophenyl)-2-methyl-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2-methyl-3-furamide, also known as DMF, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 80-82°C. DMF has been found to have various biochemical and physiological effects, making it a useful tool for researchers in the fields of pharmacology, toxicology, and biochemistry.
作用機序
The mechanism of action of N-(2,4-dichlorophenyl)-2-methyl-3-furamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and detoxification processes. This compound has been found to activate Nrf2, leading to the upregulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. This compound has also been found to modulate the immune system, leading to changes in cytokine production and immune cell function. Additionally, this compound has been found to have neuroprotective effects, protecting neurons from damage and death.
実験室実験の利点と制限
N-(2,4-dichlorophenyl)-2-methyl-3-furamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it readily available for use. It has also been extensively studied, with a large body of literature on its biochemical and physiological effects. However, there are also limitations to its use. This compound has been found to have low stability in aqueous solutions, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on N-(2,4-dichlorophenyl)-2-methyl-3-furamide. One area of interest is in the study of its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is in the study of its anticancer properties, particularly in the development of new cancer therapies. Additionally, there is interest in the development of new this compound derivatives with improved stability and potency. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
合成法
N-(2,4-dichlorophenyl)-2-methyl-3-furamide can be synthesized through a reaction between 2,4-dichloroaniline and methyl isocyanate. The reaction takes place in the presence of a catalyst and results in the formation of this compound as a product. The synthesis of this compound is a well-established process, and the compound is readily available for scientific use.
科学的研究の応用
N-(2,4-dichlorophenyl)-2-methyl-3-furamide has been widely used in scientific research due to its ability to modulate various biological processes. It has been found to have anti-inflammatory, antioxidant, and immunomodulatory properties, making it a useful tool in the study of various diseases and conditions. This compound has been studied in the context of multiple sclerosis, where it has been found to have neuroprotective effects. It has also been studied in the context of cancer, where it has been found to have anticancer properties.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-7-9(4-5-17-7)12(16)15-11-3-2-8(13)6-10(11)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVDMWJCBCUBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)
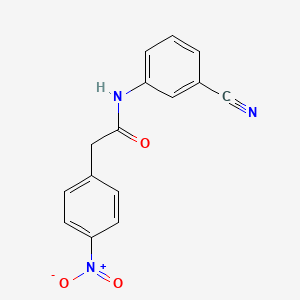
![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)
![N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5881331.png)


![N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5881347.png)
![7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5881351.png)
![methyl 3-[(aminocarbonyl)oxy]benzoate](/img/structure/B5881356.png)
![N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5881359.png)
